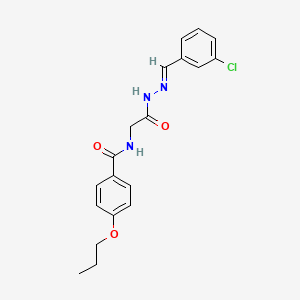
2,4-Dichlorophenyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl chloroacetate is an organic compound with the molecular formula C8H5Cl3O2. It is a chlorinated derivative of phenyl chloroacetate and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and one chlorine atom on the acetate group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenyl chloroacetate typically involves the chlorination of phenyl chloroacetate. One common method includes the reaction of phenyl chloroacetate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 4 positions on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichlorophenyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenyl acetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed:
Substitution Reactions: Products include 2,4-dichlorophenyl amines or thiols.
Hydrolysis: The major product is 2,4-dichlorophenyl acetic acid.
Oxidation: Products include 2,4-dichlorophenyl acetic acid or corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of herbicides and pesticides, contributing to agricultural productivity.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyl chloroacetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenyl Acetate: Another chlorinated derivative with different reactivity.
2,4-Dichlorophenyl Urea: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,4-Dichlorophenyl chloroacetate is unique due to its specific substitution pattern and reactivity. The presence of three chlorine atoms enhances its electrophilic nature, making it a valuable reagent in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Eigenschaften
CAS-Nummer |
15080-90-7 |
|---|---|
Molekularformel |
C8H5Cl3O2 |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-8(12)13-7-2-1-5(10)3-6(7)11/h1-3H,4H2 |
InChI-Schlüssel |
QOJOYPCBUONELI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)


![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)

![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)

![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B12009097.png)


